molecular formula C11H11F3O2 B594262 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid CAS No. 1220019-86-2

2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid

Cat. No.: B594262
CAS No.: 1220019-86-2
M. Wt: 232.202
InChI Key: APEWWAVAPWECQQ-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, with a trifluoromethyl group and a methyl group attached to the second carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-coupling or Pd-catalyzed coupling .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not detailed, but similar compounds often participate in reactions like Suzuki-coupling or direct arylation .

Scientific Research Applications

Chemical Synthesis and Characterization

One study detailed the synthesis of new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including various propanoic acid derivatives, and evaluated their anti-inflammatory activities. This demonstrates the ongoing research in synthesizing novel compounds with potential biological activities and the methods used for their characterization and application testing (Ren et al., 2021).

Analytical Methodologies

Another study described the development of a reverse-phase HPLC method for separating stereo isomers of a propanoic acid derivative, highlighting the importance of analytical techniques in the characterization and purity assessment of such compounds. This kind of research underlines the crucial role of analytical methods in the development and application of chemical compounds in scientific research (Davadra et al., 2011).

Application in Catalysis

The synthesis and application of compounds with trifluoromethyl groups, including those resembling the structure of 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid, in catalysis have been reported. For example, the use of trifluoromethylated phenylboronic acid as a catalyst in dehydrative condensation reactions showcases the utility of such compounds in facilitating chemical transformations, which could be relevant to the applications of the compound (Wang et al., 2018).

Enantiomeric Purification Techniques

Research into the purification of enantiomers through methods such as the self-disproportionation of enantiomers (SDE) via sublimation for compounds modified with a trifluoromethyl group indicates the compound's potential in stereochemistry and the development of enantioselective processes. This aspect could be particularly interesting for compounds like this compound, where stereochemistry may impact its properties and applications (Ueki et al., 2010).

Environmental Applications

Studies on the determination of semi-volatile organic compounds in industrial wastewater using GC/MS, including propanoic acid derivatives, underscore the environmental relevance of these compounds. Such research highlights the importance of understanding and monitoring the presence and impact of chemical compounds in environmental contexts (Yudon, 2012).

Properties

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-5-3-4-6-8(7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWWAVAPWECQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696393
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-86-2
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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